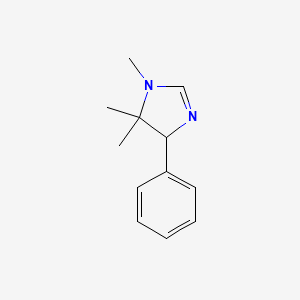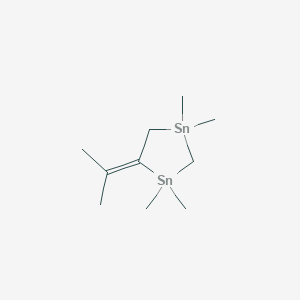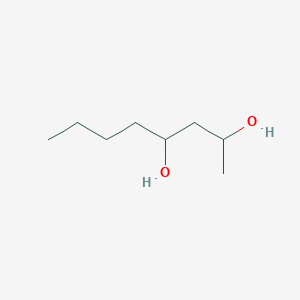
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is a complex organic compound known for its unique structure and properties This compound belongs to the class of polyamines and is characterized by its multiple methyl groups attached to a triazacycloheptacosane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium typically involves multi-step organic reactions. One common method includes the reaction of triethylenetetramine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- Hexamethylbenzene
- Triethylenetetramine
Comparison
Compared to similar compounds, 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is unique due to its larger and more complex structure, which provides it with distinct chemical and physical properties. Its multiple methyl groups and triazacycloheptacosane backbone contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
| 90213-85-7 | |
Fórmula molecular |
C30H66N3+3 |
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
1,1,10,10,19,19-hexamethyl-1,10,19-triazoniacycloheptacosane |
InChI |
InChI=1S/C30H66N3/c1-31(2)25-19-13-7-9-15-21-27-32(3,4)29-23-17-11-12-18-24-30-33(5,6)28-22-16-10-8-14-20-26-31/h7-30H2,1-6H3/q+3 |
Clave InChI |
RZUIHLZFHKOFGH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCCCCC[N+](CCCCCCCC[N+](CCCCCCCC1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
